Fmoc-L-tert-leucine has a complex structure containing several key features:
Fmoc-L-tert-leucine is involved in several key reactions during SPPS:
Fmoc-L-tert-leucine reacts with a growing peptide chain on a solid support, forming an amide bond between the C-terminus of the incoming Fmoc-L-tert-leucine and the N-terminus of the peptide chain. This reaction typically uses coupling agents like HATU (Hexafluorophosphate Azabenzotriol Tetramethylurium) or DIC (N,N'-Diisopropylcarbodiimide) [].
After coupling, the Fmoc group is selectively removed using a mild acid treatment (e.g., piperidine in DMF). This exposes the free amino group of the newly added tert-leucine residue, allowing for further chain elongation. []
Irritant